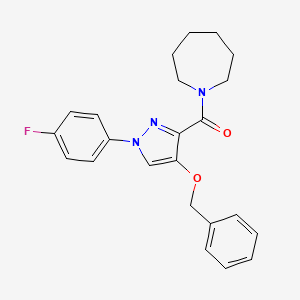

azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.

Scientific Research Applications

Application in Anticancer Research

Scientific Field

This compound has been used in the field of Pharmaceuticals and Cancer Research .

Summary of Application

The compound has been synthesized and evaluated for its tubulin polymerization inhibitory activity and in vitro cytotoxicity against various cancer cell lines .

Methods of Application

The compound was synthesized, characterized by 1H, 13C NMR, and ESI-MS, and then evaluated for its tubulin polymerization inhibitory activity and in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .

Results or Outcomes

Among all the synthesized conjugates, one compound exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines .

Application in Synthesis of New Compounds

Scientific Field

This compound has been used in the field of Organic Chemistry and Material Science .

Summary of Application

The compound has been used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Methods of Application

The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .

Results or Outcomes

The synthesized compound was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Application in EGFR Kinase Inhibitory Research

Summary of Application

A novel series of derivatives of the compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Methods of Application

The compound was synthesized and then evaluated for its EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines .

Results or Outcomes

The results of these evaluations are not specified in the source .

Application in Synthesis of New Benzyl-Protected Compounds

Summary of Application

The compound has been used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol .

Results or Outcomes

Application in Synthesis of Pyrazolo[3,4-b]pyridines

Scientific Field

This compound has been used in the field of Pharmaceuticals and Medicinal Chemistry .

Summary of Application

The compound has been used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are closely similar to the purine bases adenine and guanine .

Methods of Application

The compound was synthesized and then used as a starting material to afford the 3-methyl (R3 = Me) and 3-unsubstituted (R3 = H) 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .

Results or Outcomes

Application in Antimicrobial Research

Scientific Field

This compound has been used in the field of Pharmaceuticals and Microbiology .

Summary of Application

The compound has been evaluated for its antimicrobial activity against S. aureus and E. coli .

Methods of Application

The compound was synthesized and then evaluated for its antimicrobial activity .

Results or Outcomes

The compound was observed to be active against S. aureus and E. coli, with inhibition zones of 12 mm, 12 mm, and 10 mm respectively .

properties

IUPAC Name |

azepan-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBIAAIITNQFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2660415.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2660422.png)

![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)

![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)